molecular formula C8H14O2 B13738769 (E)-2-Methylpent-2-en-1-yl acetate CAS No. 41414-72-6

(E)-2-Methylpent-2-en-1-yl acetate

Cat. No.: B13738769
CAS No.: 41414-72-6
M. Wt: 142.20 g/mol
InChI Key: TVWTWFOQTIIHEO-AATRIKPKSA-N
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Description

(E)-2-Methylpent-2-en-1-yl acetate is an organic compound with the molecular formula C8H14O2. It is an ester formed from the reaction of (E)-2-Methylpent-2-en-1-ol and acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-2-Methylpent-2-en-1-yl acetate can be synthesized through the esterification of (E)-2-Methylpent-2-en-1-ol with acetic acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, (E)-2-Methylpent-2-en-1-ol and acetic acid, are fed into a reactor along with a catalyst. The reaction mixture is heated and the ester is continuously distilled off to drive the reaction to completion. The product is then purified through distillation to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Methylpent-2-en-1-yl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to (E)-2-Methylpent-2-en-1-ol and acetic acid in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Alcohols and acid or base catalysts under reflux conditions.

Major Products Formed

    Hydrolysis: (E)-2-Methylpent-2-en-1-ol and acetic acid.

    Reduction: (E)-2-Methylpent-2-en-1-ol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

(E)-2-Methylpent-2-en-1-yl acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant fruity odor.

Mechanism of Action

The mechanism of action of (E)-2-Methylpent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, leading to the perception of its fruity odor. In chemical reactions, the ester functional group undergoes nucleophilic attack by various reagents, leading to the formation of different products.

Comparison with Similar Compounds

(E)-2-Methylpent-2-en-1-yl acetate can be compared with other similar esters, such as:

    Ethyl acetate: A common ester with a fruity odor, used as a solvent in various applications.

    Isoamyl acetate: Known for its banana-like odor, used in flavorings and fragrances.

    Methyl butyrate: Has a fruity odor and is used in the flavor and fragrance industries.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts a distinct fruity odor. Its applications in the fragrance and flavor industries, as well as its potential biological activities, make it a compound of interest in various fields of research.

Properties

CAS No.

41414-72-6

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

[(E)-pent-2-enyl] propanoate

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-10-8(9)4-2/h5-6H,3-4,7H2,1-2H3/b6-5+

InChI Key

TVWTWFOQTIIHEO-AATRIKPKSA-N

Isomeric SMILES

CC/C=C/COC(=O)CC

Canonical SMILES

CCC=CCOC(=O)CC

Origin of Product

United States

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